molecular formula C8H5BrClF3 B1358203 2-Chloro-4-(trifluoromethyl)benzyl bromide CAS No. 279252-26-5

2-Chloro-4-(trifluoromethyl)benzyl bromide

Cat. No. B1358203
M. Wt: 273.48 g/mol
InChI Key: AIZUUFYFLNVTQX-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)benzyl bromide is a useful building block in organic synthesis . It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .


Synthesis Analysis

This compound is used in the synthesis of various organic compounds. For instance, it is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(trifluoromethyl)benzyl bromide can be represented as CF3C6H4CH2Br . This structure can also be viewed using Java or Javascript .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles . Decomposition of this compound can lead to the release of irritating gases and vapors, Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 273.48 . Its refractive index is 1.484 , and it has a boiling point of 65-69 °C/5 mmHg . The density of the compound is 1.546 g/mL at 25 °C .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using 2-Chloro-4-(trifluoromethyl)benzyl bromide, are widely used in these industries .
  • Method : The specific methods of synthesis and application vary widely and are often proprietary to the companies that develop and market the final products .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Synthesis of Antiviral Compounds

  • Application : 2-Chloro-4-(trifluoromethyl)benzyl bromide is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .
  • Method : The specific synthesis procedures are not provided in the source .
  • Results : The synthesized compounds have shown antiviral activities, but the specific results or outcomes are not mentioned in the source .

3. Synthesis of Hepatitis C Virus NS5B Polymerase Inhibitors

  • Application : This compound is used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .
  • Method : The specific synthesis procedures are not provided in the source .
  • Results : The synthesized compounds have shown inhibitory activity against hepatitis C virus NS5B polymerase, but the specific results or outcomes are not mentioned in the source .

4. Synthesis of Fluorinated Compounds

  • Application : This compound is used in the synthesis of various fluorinated compounds .
  • Method : The specific synthesis procedures are not provided in the source .
  • Results : The synthesized fluorinated compounds have various applications in different fields, but the specific results or outcomes are not mentioned in the source .

5. Synthesis of Trifluoromethylpyridine Derivatives

  • Application : This compound is used in the synthesis of trifluoromethylpyridine derivatives .
  • Method : The specific synthesis procedures are not provided in the source .
  • Results : Trifluoromethylpyridine derivatives are widely used in agrochemical and pharmaceutical industries .

6. Synthesis of Fluorine-Containing Drug Molecules

  • Application : This compound is used in the synthesis of various fluorine-containing drug molecules .
  • Method : The specific synthesis procedures are not provided in the source .
  • Results : The synthesized drug molecules have various therapeutic applications, but the specific results or outcomes are not mentioned in the source .

Safety And Hazards

2-Chloro-4-(trifluoromethyl)benzyl bromide is a corrosive material . It causes burns by all exposure routes . Use of gastric lavage or emesis is contraindicated . It is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 .

properties

IUPAC Name

1-(bromomethyl)-2-chloro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(3-7(5)10)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZUUFYFLNVTQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethyl)benzyl bromide

CAS RN

279252-26-5
Record name 1-(bromomethyl)-2-chloro-4-(trifluoromethyl)benzene
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